4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid” is a chemical compound with the molecular formula C20H17NO6S . It has a molecular weight of 399.42. The compound is in powder form .
Synthesis Analysis
The synthesis of similar compounds involves the gradual addition of sulfonyl chloride derivative to a mixture of substituted amine and pyridine in EtOAc with stirring at 0°C . The reaction mixture is stirred at room temperature until the TLC indicates complete conversion of the sulfonyl chloride to the sulfonamide intermediate .Molecular Structure Analysis
The IUPAC name for this compound is 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid . The InChI code for this compound is 1S/C15H15NO5S/c1-10-3-6-12(7-4-10)16-22(19,20)14-9-11(15(17)18)5-8-13(14)21-2/h3-9,16H,1-2H3,(H,17,18) .Physical And Chemical Properties Analysis
The compound has a melting point of 215-216°C . It is stored at room temperature .Scientific Research Applications
Environmental Implications and Transformation
- Research on benzophenone-4 (a structurally related UV-filter) revealed its transformation in water treatment systems through chlorination, leading to various by-products. These findings underscore the environmental persistence and potential transformation pathways of similar compounds in aquatic systems (Ming Xiao et al., 2013).
Toxicity Assessment
- A study assessing the toxicity of benzoic acid derivatives, including 4-methoxybenzoic and 2-methoxy-5-sulfamoylbenzoic acids, highlighted their low hazard potential but noted effects on the hepatorenal system upon subchronic administration. This research is crucial for understanding the toxicological profile of benzoic acid derivatives (L. G. Gorokhova et al., 2020).
Removal from Water
- A study focused on removing benzophenone-4 from water using novel adsorption resins suggests that similar methods could be applied for the removal of related compounds. This approach is significant for mitigating environmental contamination by synthetic organic compounds (Xia Zhou et al., 2018).
Antioxidant and Inhibitory Actions
- Novel bromophenols synthesized from benzoic acids exhibited potent antioxidant activities and inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These findings indicate the potential pharmacological applications of benzoic acid derivatives (Necla Öztaşkın et al., 2017).
Substrate Interactions
- The interaction of substrates with a purified enzyme system from Pseudomonas putida, including 4-methoxybenzoate, reveals insights into the metabolic pathways and specificities for para-substituted benzoic acid derivatives. This research contributes to our understanding of microbial degradation processes (F. Bernhardt et al., 1973).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-26-18-12-7-14(20(22)23)13-19(18)28(24,25)21-15-8-10-17(11-9-15)27-16-5-3-2-4-6-16/h2-13,21H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNXAJFYWNGJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.